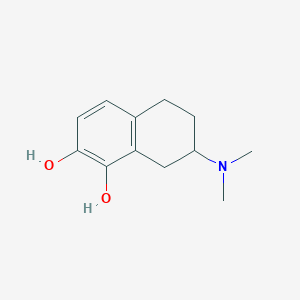
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a dimethylamino group and two hydroxyl groups attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives with different substituents .
Scientific Research Applications
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene derivatives with different substituents, such as:
- 7-Dimethylamino-4-hydroxycoumarin
- Methylamino- and dimethylaminoquinolines .
Uniqueness
What sets 7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
7-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₇NO₂
- Molecular Weight : 207.26 g/mol
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The compound exhibits properties that may influence neurotransmitter systems and cellular signaling pathways.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in vitro, which may contribute to its protective effects against oxidative stress in cells.
- Antimicrobial Effects : Studies indicate that it possesses antimicrobial activity against a range of pathogens. Specific mechanisms include disruption of microbial cell membranes and inhibition of metabolic processes.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing neuronal apoptosis.
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µM.
- Antimicrobial Activity : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
7-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-5-3-8-4-6-11(14)12(15)10(8)7-9/h4,6,9,14-15H,3,5,7H2,1-2H3 |
InChI Key |
WBYTZFCNKFGYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















